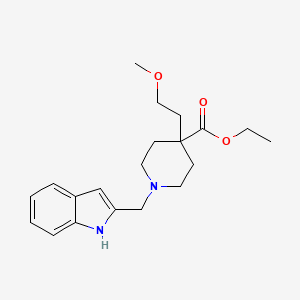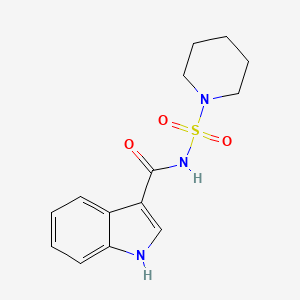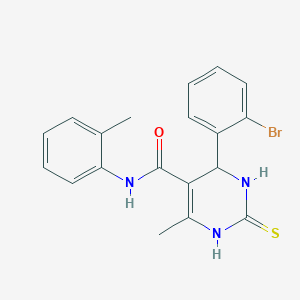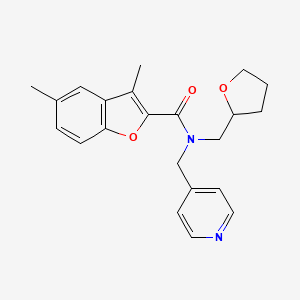
ethyl 2-acetyl-5-(diisopropylamino)-2,4-pentadienoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-acetyl-5-(diisopropylamino)-2,4-pentadienoate, also known as ethyl diisopropylamino pentadienoate (EDAP), is a chemical compound with potential applications in the field of scientific research. EDAP is a yellow liquid with a molecular formula of C16H27NO2 and a molecular weight of 265.4 g/mol. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
EDAP acts as a competitive antagonist of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is involved in various neurological processes. By binding to the receptor, EDAP prevents the binding of acetylcholine, which is the endogenous ligand for the receptor. This results in a decrease in receptor activation and subsequent downstream effects.
Biochemical and Physiological Effects
EDAP has been shown to exhibit various biochemical and physiological effects. Studies have shown that EDAP can modulate the release of neurotransmitters such as dopamine and acetylcholine, which are involved in various neurological processes. Additionally, EDAP has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
One advantage of using EDAP in lab experiments is its selectivity for the α7 nicotinic acetylcholine receptor, which allows for specific investigation of the receptor's role in various processes. Additionally, EDAP has been shown to have a high affinity for the receptor, which allows for precise modulation of receptor activation. However, one limitation of using EDAP is its potential for off-target effects, which may complicate interpretation of results.
未来方向
There are several potential future directions for research involving EDAP. One area of investigation could be the role of the α7 nicotinic acetylcholine receptor in various neurological processes, such as learning and memory. Additionally, EDAP could be used to investigate the potential therapeutic effects of modulating the receptor in animal models of neurodegenerative diseases. Further optimization of the synthesis method for EDAP could also improve its purity and yield, making it more accessible for research purposes.
Conclusion
In conclusion, EDAP is a promising compound with potential applications in scientific research. Its selectivity for the α7 nicotinic acetylcholine receptor and its ability to modulate neurotransmitter release make it a valuable tool for investigating the mechanisms of neurotransmission. Further research is needed to fully understand the potential applications of EDAP and its role in various neurological processes.
合成方法
The synthesis of EDAP involves the reaction of ethyl 2-acetyl-5-(diisopropylamino)-2,4-pentadienoate acetoacetate with diisopropylamine in the presence of a base catalyst. The reaction yields EDAP as the product, which can be purified through distillation or chromatography. This synthesis method has been optimized to yield high purity and high yield of EDAP.
科学研究应用
EDAP has shown potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in various neurological processes. Studies have also shown that EDAP can modulate the release of neurotransmitters such as dopamine and acetylcholine, making it a potential tool for investigating the mechanisms of neurotransmission.
属性
IUPAC Name |
ethyl (2Z,4E)-2-acetyl-5-[di(propan-2-yl)amino]penta-2,4-dienoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-7-19-15(18)14(13(6)17)9-8-10-16(11(2)3)12(4)5/h8-12H,7H2,1-6H3/b10-8+,14-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGATORHZFWSHY-VMXBWBJUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC=CN(C(C)C)C(C)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C=C\N(C(C)C)C(C)C)/C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-{(4-chlorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B5212037.png)
![5-[4-(dimethylamino)benzylidene]-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5212045.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine](/img/structure/B5212050.png)


![((2S)-1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B5212081.png)
![N-(5-methyl-3-isoxazolyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5212088.png)
![ethyl 1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5212092.png)



